7-Methoxy-1-phenylnaphthalene
CAS No.: 27331-38-0
Cat. No.: VC18435025
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27331-38-0 |
|---|---|
| Molecular Formula | C17H14O |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 7-methoxy-1-phenylnaphthalene |
| Standard InChI | InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3 |
| Standard InChI Key | KOMPYRNICSLPKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 |
Introduction
Structural Characteristics and Molecular Identification
Core Architecture
The compound features a naphthalene backbone (C₁₀H₈) substituted at position 1 with a phenyl group (C₆H₅) and at position 7 with a methoxy group (-OCH₃). This arrangement creates distinct electronic environments across the fused aromatic system. The methoxy group's electron-donating effects influence π-electron delocalization, while the bulky phenyl substituent at position 1 introduces steric considerations in molecular interactions .
Molecular Descriptors
Key identifiers and computed properties from PubChem records include:
The relatively high octanol-water partition coefficient (XLogP3=5.2) suggests significant lipophilicity, a property that influences membrane permeability and potential biological activity .
Synthetic Approaches and Chemical Reactivity
Core Synthesis Strategies
While specific protocols for 7-methoxy-1-phenylnaphthalene remain undocumented in accessible literature, analogous naphthalene derivatives are typically synthesized through:
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Friedel-Crafts Arylation: Employing Lewis acid catalysts to introduce phenyl groups to methoxy-substituted naphthalene precursors
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Cross-Coupling Reactions: Utilizing Suzuki-Miyaura or Ullmann couplings for selective aromatic substitution
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Demethylation/Hydrogenation: As demonstrated in the synthesis of cytotoxic 2-phenylnaphthalene derivatives
A hypothetical synthesis pathway could involve:
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Protection/deprotection strategies for controlling methoxy group placement
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Palladium-catalyzed coupling for phenyl group introduction
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Final functional group interconversions to achieve target substitution pattern
Derivative Synthesis
The iodinated analog 2-iodo-7-methoxy-1-phenylnaphthalene (CID 11639079) demonstrates the compound's utility as a synthetic intermediate. The presence of iodine at position 2 enables further functionalization through cross-coupling reactions, potentially leading to bioactive molecules .
Physicochemical Profile and Structure-Activity Relationships
Electronic Effects
Methoxy substitution at position 7 creates distinct electronic regions:
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Electron-rich zone: Methoxy group activates adjacent positions (C-6 and C-8) toward electrophilic substitution
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Electron-deficient zone: Phenyl substitution at position 1 depletes electron density at C-2 and C-4 positions
This electronic polarization may influence:
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Protein binding affinity: Through charge-transfer interactions
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Metabolic stability: Via steric protection of reactive positions
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Solid-state packing: Impacting crystallinity and solubility
Comparative Analysis with Bioactive Analogs
The structurally related compound 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀=4.8 μM) with selective toxicity toward cancerous versus normal cells . Key structural comparisons:
| Feature | 7-Methoxy-1-phenylnaphthalene | PNAP-6h |
|---|---|---|
| Naphthalene Substitution | 1-Ph, 7-OCH₃ | 2-Ph, 6,7-OH |
| Phenyl Substitution | None | 4'-OH |
| Molecular Weight | 234.29 g/mol | 278.28 g/mol |
| Predicted LogP | 5.2 | 3.1 (measured) |
The reduced polarity of 7-methoxy-1-phenylnaphthalene compared to PNAP-6h suggests different bioavailability profiles, potentially favoring blood-brain barrier penetration.
Future Research Directions
Synthetic Chemistry Priorities
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Develop efficient asymmetric synthesis routes
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Explore microwave-assisted synthesis for improved yields
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Investigate continuous flow production methods
Biological Evaluation
Critical studies should assess:
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In vitro cytotoxicity across NCI-60 cancer cell lines
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Kinase inhibition profiling (e.g., CDKs, EGFR, VEGFR)
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Pharmacokinetic properties including CYP450 metabolism
Computational Modeling
Advanced simulations could:
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Map electrostatic potential surfaces for target identification
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Predict metabolite formation pathways
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Optimize derivatives using QSAR models
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